Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Anti-psoriatic drug development Prodrug pharmacokinetics Benzoxazole pharmacology

Benzoxazole-based drug discovery programs require the precise 3-amino-4-hydroxy substitution pattern; regioisomeric or des-hydroxy analogs fail in the key oxidative cyclization step. This compound provides: • Exclusive starting material for 5-substituted benzoxazolyl acetate prodrugs (e.g., MCBA series) • Validated entry to heparanase inhibitors (IC50 ~200 nM) and anti-angiogenic agents • Methyl ester enables prodrug strategies with superior bioavailability vs. free acid forms Batch-specific QC (NMR, HPLC) and consistent melting point (102-105°C) ensure reproducible synthesis.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 78587-72-1
Cat. No. B1270134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-amino-4-hydroxyphenyl)acetate
CAS78587-72-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)O)N
InChIInChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
InChIKeyCEPDWEWFQRUWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-amino-4-hydroxyphenyl)acetate: Key Benzoxazole Building Block


Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 78587-72-1) is a bifunctional phenylacetic acid methyl ester derivative bearing both a free aromatic amine at the 3-position and a phenolic hydroxyl at the 4-position. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g·mol⁻¹, this compound serves as the key synthetic intermediate for constructing benzoxazole scaffolds through Schiff base condensation and oxidative cyclization [1]. Its ortho-amino-hydroxy substitution pattern is structurally essential for forming the fused oxazole ring that underpins multiple pharmacologically active series, including heparanase inhibitors and anti-psoriatic agents [2]. The compound is commercially available at purities ranging from 95% to >98%, with a characteristic melting point of 102–105 °C that serves as a batch-to-batch identity and quality benchmark .

Methyl 2-(3-amino-4-hydroxyphenyl)acetate: Limitations of Close Analogs


The target compound's unique 3-amino-4-hydroxy substitution pattern is a non-negotiable structural requirement for the formation of 5-substituted benzoxazolyl acetic acid derivatives. Attempted substitution with the regioisomeric methyl 2-(4-amino-3-hydroxyphenyl)acetate (CAS 353525-11-8) places the hydroxyl and amino groups in an inverted orientation that sterically and electronically disfavors the intramolecular cyclization step [1]. Similarly, the des-hydroxy analog methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8) completely lacks the phenolic oxygen required for benzoxazole ring closure, rendering it inert in the key Schiff base → oxidative cyclization sequence. The free acid form, 3-amino-4-hydroxyphenylacetic acid (CAS 38196-08-6), while sharing the same aryl substitution pattern, cannot serve as a direct replacement in prodrug strategies because in vivo data demonstrate that the methyl ester prodrug (MCBA, synthesized from the target compound) exhibits superior anti-psoriatic efficacy compared to the free carboxylic acid form (CBA) when administered at equivalent doses [2]. These functional and positional constraints mean that simple in-class substitution carries a high risk of synthetic failure or compromised pharmacological performance.

Methyl 2-(3-amino-4-hydroxyphenyl)acetate: Evidence vs. Analogs


Anti-Psoriatic Efficacy: Methyl Ester Prodrug vs. Free Acid

In a head-to-head in vivo comparison using an imiquimod (IMQ)-induced psoriatic mouse model, methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), synthesized directly from the target compound, demonstrated stronger anti-psoriatic efficacy than its free acid counterpart 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA). Both compounds were tested at equivalent topical (1% w/w) and oral (125 mg/kg) doses over 14 days. MCBA produced a significantly greater reduction in psoriasis area severity index (PASI) scores—encompassing erythema intensity, skin thickness, and desquamation—compared to CBA, with effects comparable to the reference corticosteroid clobetasol propionate [1]. This establishes the methyl ester prodrug approach (requiring the target compound as the synthetic entry point) as pharmacologically superior to the free acid route.

Anti-psoriatic drug development Prodrug pharmacokinetics Benzoxazole pharmacology

Benzoxazole Cyclization: Regiochemical Requirement

The Courtney et al. (2005) patent and publication series explicitly identifies methyl 2-(3-amino-4-hydroxyphenyl)acetate as the essential building block for constructing benzoxazol-5-yl acetic acid heparanase inhibitors with IC₅₀ values of approximately 200 nM [1]. The benzoxazole ring formation proceeds via condensation of the 3-amino group with an aldehyde to form a Schiff base, followed by intramolecular nucleophilic attack by the 4-hydroxyl oxygen and oxidative cyclization. This tandem reaction sequence is geometrically impossible with regioisomeric 4-amino-3-hydroxy substitution (CAS 353525-11-8), where the amino group is para to the acetate side chain and cannot form the requisite imine intermediate with the correct trajectory for cyclization [2]. The des-hydroxy analog methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8) lacks the nucleophilic oxygen entirely and cannot participate in benzoxazole formation at all.

Heparanase inhibition Benzoxazole synthesis Medicinal chemistry

Methyl vs. Ethyl Ester: Hydrolysis Kinetics

The methyl ester group of the target compound (MW 181.19) offers a 14 Da molecular weight advantage over the corresponding ethyl ester analog ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 86818-19-1, MW 195.22) . In the context of prodrug design, methyl esters generally undergo more rapid esterase-mediated hydrolysis than ethyl esters due to reduced steric hindrance at the carbonyl carbon [1]. This principle is consistent with the observed superior in vivo performance of the methyl ester prodrug MCBA versus the free acid CBA in the Ayoub et al. anti-psoriatic study, where enhanced systemic bioavailability of the methyl ester was cited as a contributing factor to its stronger therapeutic effect [2]. While no published direct side-by-side hydrolysis rate comparison between methyl 2-(3-amino-4-hydroxyphenyl)acetate and its ethyl ester analog was identified, established structure-activity relationship principles for ester prodrugs predict faster activation kinetics for the methyl ester, making it the preferred starting material for programs where rapid in vivo conversion to the active carboxylic acid is desired.

Prodrug design Pharmacokinetics Ester hydrolysis

Purity Grades and Melting Point Quality Control

The target compound is commercially available at defined purity tiers: standard research grade at 95% (AKSci, Chemenu, Apollo Scientific), elevated grade at 96% (Bidepharm, CymitQuimica), and high-purity grade at ≥98% (Gentaur, Leyan) . Critically, the compound exhibits a sharp melting point range of 102–105 °C that serves as a reliable, low-cost identity and purity verification test . In contrast, the free acid analog 3-amino-4-hydroxyphenylacetic acid (CAS 38196-08-6) decomposes rather than melting sharply, and the ethyl ester analog (CAS 86818-19-1) lacks a consistently reported melting point across suppliers, complicating rapid incoming quality control . Several suppliers, including Bidepharm, provide batch-specific QC documentation (NMR, HPLC, GC) enabling direct verification of structural identity and purity before use in critical synthetic steps .

Quality control Purity assessment Procurement specification

Patent Literature Density: Role in Drug Discovery

Methyl 2-(3-amino-4-hydroxyphenyl)acetate appears as a key synthetic intermediate in at least 124 patent documents, spanning heparanase inhibitors, RORγ modulators, kappa opioid receptor agonists, vanilloid receptor ligands, and anti-psoriatic benzoxazole derivatives [1]. By contrast, the closest structural analogs exhibit substantially lower patent representation: the ethyl ester (CAS 86818-19-1) and the free acid (CAS 38196-08-6) appear primarily as auxiliary examples rather than as the primary enabling building block. The regioisomeric methyl 2-(4-amino-3-hydroxyphenyl)acetate (CAS 353525-11-8) has negligible patent presence in the benzoxazole therapeutic space . This patent density asymmetry reflects the target compound's unique synthetic utility in constructing the 5-benzoxazolyl acetate pharmacophore that is shared across multiple therapeutic programs, and signals that procurement of this specific intermediate is aligned with active, high-value drug discovery pipelines.

Patent intelligence Drug discovery Intellectual property

Methyl 2-(3-amino-4-hydroxyphenyl)acetate: Application Scenarios


Anti-Psoriatic Prodrug Synthesis

Programs developing non-steroidal anti-psoriatic agents should prioritize this compound as the exclusive starting material for synthesizing methyl 2-(2-arylbenzo[d]oxazol-5-yl)acetate prodrugs. The Ayoub et al. (2022) study demonstrated that MCBA, synthesized in two steps from the target compound (Schiff base condensation with 4-chlorobenzaldehyde, then Pb(OAc)₄-mediated oxidative cyclization), produced in vivo anti-psoriatic efficacy superior to the free acid CBA and comparable to clobetasol propionate at both topical (1% w/w) and oral (125 mg/kg) doses [1]. The enhanced lipophilicity of the methyl ester prodrug, cited as the basis for its improved systemic bioavailability, is directly inherited from the target compound's methyl ester moiety.

Heparanase Inhibitor Development: Benzoxazole Pharmacophore

For oncology programs targeting heparanase-mediated tumor angiogenesis and metastasis, the target compound is the validated entry point to the benzoxazol-5-yl acetic acid scaffold identified by Courtney et al. (2005). These derivatives achieved IC₅₀ values of approximately 200 nM against recombinant human heparanase and demonstrated anti-angiogenic activity in functional assays [2]. The synthetic route proceeds through the target compound's 3-amino-4-hydroxyphenyl core, which is essential for the regioselective formation of the 5-substituted (rather than 6-substituted) benzoxazole isomer that is critical for target engagement.

Benzoxazole-Focused Compound Library Synthesis

Organizations building benzoxazole-focused screening libraries should stock the target compound as a universal building block for generating 5-substituted benzoxazolyl acetate diversity. Its ortho-amino-hydroxy substitution pattern supports condensation with diverse aryl, heteroaryl, and alkyl aldehydes, enabling parallel synthesis of structurally varied benzoxazole derivatives. The well-characterized melting point (102–105 °C) and the availability of batch-specific QC data (NMR, HPLC, GC) from suppliers such as Bidepharm facilitate reliable high-throughput synthetic workflows where consistent building block quality is essential for reproducible library production .

Prodrug Feasibility: Methyl Ester vs. Free Acid Comparison

For pharmacokinetic optimization programs evaluating ester prodrug strategies, the target compound enables direct comparative assessment of methyl ester vs. free acid pharmacokinetics within the same aryl substitution framework. The Ayoub et al. (2022) in vivo data, showing that the methyl ester MCBA outperforms the free acid CBA at identical doses, provides a validated reference point for programs considering whether to advance a methyl ester prodrug or a free carboxylic acid lead [1]. The target compound's methyl ester can be hydrolyzed to the free acid 3-amino-4-hydroxyphenylacetic acid (CAS 38196-08-6) under mild basic conditions, enabling paired comparisons from a single starting material lot.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.